N-hydroxymethanesulfonamide
Description
Properties
CAS No. |
50695-55-1 |
|---|---|
Molecular Formula |
CH5NO3S |
Molecular Weight |
111.1 |
Purity |
95 |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies and Precursor Chemistry of N Hydroxymethanesulfonamide
Convergent Synthetic Pathways for N-Hydroxymethanesulfonamide
Convergent synthesis, a strategy that involves preparing separate fragments of a molecule and then joining them together, offers an efficient route to this compound and its analogs. nih.govnih.govrsc.orgrsc.org This approach is particularly advantageous for creating complex molecular architectures and allows for the modular introduction of various functional groups.
The primary and most direct method for synthesizing this compound involves the condensation reaction between a methanesulfonyl precursor, typically methanesulfonyl chloride, and a hydroxylamine (B1172632) derivative. Research has focused on optimizing this reaction to improve yields and purity.
One established procedure involves dissolving hydroxylamine hydrochloride in deionized water at 0°C. nih.gov A solution of potassium carbonate is then added dropwise, ensuring the temperature remains between 5 and 15°C. nih.gov Subsequently, a solution of methanesulfonyl chloride in an organic solvent like diethyl ether is added slowly to the aqueous mixture. nih.gov The this compound product is then extracted from the aqueous phase. nih.gov
An alternative optimized protocol utilizes magnesium oxide as the base. bris.ac.uk In this method, hydroxylamine hydrochloride and magnesium oxide are suspended in a methanol/water mixture. bris.ac.uk A separate solution of methanesulfonyl chloride and magnesium oxide in tetrahydrofuran (B95107) (THF) is then added dropwise to the first mixture. bris.ac.uk This method provides a reliable pathway to the desired product.
Table 1: Comparison of Reagents in Optimized Condensation Reactions
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Hydroxylamine Source | Hydroxylamine Hydrochloride | Hydroxylamine Hydrochloride |
| Base | Potassium Carbonate (K₂CO₃) | Magnesium Oxide (MgO) |
| Solvent System | Water / Diethyl Ether | Methanol / Water / THF |
| Reference | nih.gov | bris.ac.uk |
While the core structure of this compound is achiral, the broader class of N-hydroxysulfonamides often contains stereocenters, necessitating stereoselective synthesis. Advances in catalysis have enabled the development of methods to control the three-dimensional arrangement of atoms in these molecules. For instance, stereocontrolled syntheses using chiral N-tert-butanesulfinyl imines as intermediates have been developed to produce specific stereoisomers of substituted cyclic sulfonamides. mdpi.com
Chemoenzymatic synthesis, which combines chemical and enzymatic steps, has emerged as a powerful tool for creating complex chiral molecules with high selectivity and under mild conditions. nih.govrug.nl Enzymes such as ketoreductases (KREDs), monooxygenases, and transaminases can be employed to introduce chirality into a molecule or resolve a racemic mixture. nih.govyoutube.com For example, a chemoenzymatic approach might involve a chemical synthesis to create a prochiral sulfonamide precursor, followed by an enzymatic reduction or oxidation to generate an enantiomerically enriched N-hydroxysulfonamide derivative. nih.govyoutube.com This strategy leverages the high stereoselectivity of enzymes to produce single enantiomers, which is crucial for applications in medicinal chemistry and materials science. nih.gov
Derivatization Strategies from this compound
The this compound scaffold serves as a versatile starting point for further chemical modification. Derivatization at the hydroxyl and sulfonyl groups can generate a library of related compounds with diverse properties and functionalities. ddtjournal.comnih.govsigmaaldrich.comnih.gov
The hydroxyl group of this compound can be readily esterified to form derivatives such as N-acetoxymethanesulfonamide. A common synthetic route involves dissolving this compound in a suitable solvent like tetrahydrofuran and cooling the solution to low temperatures (e.g., -78°C). nih.gov A base, such as triethylamine, is added, followed by the dropwise addition of an acylating agent like acetyl chloride. nih.gov The reaction mixture is stirred for several hours at low temperature before being allowed to warm to room temperature. nih.gov The resulting N-acetoxymethanesulfonamide can then be isolated after filtration of the triethylammonium (B8662869) chloride by-product. nih.gov This general procedure can be adapted to synthesize a variety of related esters by using different acylating agents.
The N-hydroxysulfonamide functional group offers multiple sites for further chemical transformation. The hydroxylamine moiety can be targeted to generate new functionalities. For instance, N-hydroxysulfonamides have been utilized as effective sulfenylating agents for the functionalization of aromatic compounds like indoles and pyrroles in the presence of catalytic iodine. rsc.org
Furthermore, the sulfonyl group can be activated for late-stage functionalization. Strategies have been developed to convert sulfonamides into sulfonyl radical intermediates under mild, metal-free photocatalytic conditions. nih.gov These highly reactive intermediates can then participate in a variety of reactions, such as hydrosulfonylation of alkenes, to create new carbon-sulfur bonds. nih.gov Another approach involves the reductive deamination of sulfonamides to generate sulfinate intermediates. chemrxiv.org These sulfinates are versatile precursors that can be trapped with a range of electrophiles to access diverse sulfonyl-containing compounds, including other sulfonamides and sulfones. chemrxiv.orgnih.gov The decomposition of N-hydroxysulfonamide derivatives can also yield sulfinate salts as by-products, which can themselves be useful synthetic intermediates. nih.gov
Characterization of Synthetic Intermediates and Reaction By-products
The unambiguous characterization of starting materials, intermediates, final products, and any reaction by-products is critical to ensure the success and reproducibility of a synthetic sequence. A variety of analytical techniques are employed for this purpose.
Synthetic intermediates, which can be transient and highly reactive, often pose a characterization challenge. nih.gov Techniques like low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are invaluable for identifying these species. nih.gov For stable intermediates and final products, standard spectroscopic methods are used. For example, the structure of N-hydroxysulfonamides can be confirmed using ¹H and ¹³C NMR spectroscopy. rsc.org In the ¹H NMR spectrum of N-(4-benzoylphenyl)-N-hydroxymethanesulfonamide, the hydroxyl proton appears as a singlet at δ 10.43 ppm, while the methyl protons of the sulfonyl group appear as a singlet at δ 2.96 ppm. rsc.org The aromatic protons show characteristic splitting patterns in the δ 7.56-7.85 ppm range. rsc.org The ¹³C NMR spectrum further confirms the structure with signals corresponding to the carbonyl carbon, aromatic carbons, and the methyl carbon. rsc.org
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the synthesized compounds. openaccessjournals.com For instance, N-acetoxymethanesulfonamide can be characterized by its molecular ion peak and specific fragmentation patterns in the mass spectrum. nih.gov
Common by-products in these syntheses include inorganic salts from the neutralization of acids and bases, such as triethylammonium chloride in acylation reactions. nih.gov In reactions involving the decomposition of N-hydroxysulfonamide derivatives, the corresponding sulfinate salt (RSO₂⁻) is a frequently observed by-product. nih.gov These by-products are typically identified by their physical properties (e.g., solubility) and spectroscopic data, and are removed during the workup and purification process.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Methanesulfonyl chloride |
| Hydroxylamine hydrochloride |
| Potassium carbonate |
| Diethyl ether |
| Magnesium oxide |
| Methanol |
| Tetrahydrofuran |
| N-tert-butanesulfinyl imine |
| N-Acetoxymethanesulfonamide |
| Acetyl chloride |
| Triethylamine |
| Triethylammonium chloride |
| N-(4-benzoylphenyl)-N-hydroxymethanesulfonamide |
Iii. Comprehensive Analysis of Chemical Reactivity and Mechanistic Pathways
Nitroxyl (B88944) (HNO) Generation and Chemical Donor Properties
N-hydroxymethanesulfonamide (CH₃SO₂NHOH) is recognized as a donor of nitroxyl, a reactive nitrogen species with significant pharmacological interest. nih.gov The generation of HNO from this compound is a key aspect of its chemical profile and is influenced by the surrounding chemical environment, particularly pH.
pH-Dependent Decomposition Mechanisms for HNO Release
The release of nitroxyl from this compound is known to occur under basic conditions. nih.gov This behavior is characteristic of the broader class of N-hydroxysulfonamides. The generally accepted mechanism for HNO release from these compounds involves a base-mediated deprotonation of the hydroxylamine (B1172632) moiety, followed by the heterolytic cleavage of the sulfur-nitrogen (S-N) bond.
While specific mechanistic studies on this compound are not extensively detailed in the available literature, the decomposition of its well-studied aromatic analogue, Piloty's acid (N-hydroxybenzenesulfonamide), provides a valuable model. For Piloty's acid, decomposition in a basic medium is initiated by deprotonation. nih.gov This deprotonation can theoretically occur at either the nitrogen or the oxygen atom of the N-OH group, leading to two possible tautomeric anions. Kinetic and 15N NMR studies of Piloty's acid suggest that deprotonation at the nitrogen atom forms an N-anion, which then undergoes S-N bond heterolysis to yield HNO and the corresponding sulfinate anion (in this case, benzenesulfinate). nih.gov
Applying this model to this compound, the proposed pH-dependent decomposition pathway is as follows:
Deprotonation: In the presence of a base (OH⁻), the this compound molecule is deprotonated, primarily at the nitrogen atom, to form the corresponding anion.
CH₃SO₂NHOH + OH⁻ ⇌ CH₃SO₂N⁻OH + H₂O
S-N Bond Heterolysis: The resulting anion is unstable and undergoes spontaneous cleavage of the sulfur-nitrogen bond. This step is the rate-determining step for HNO formation.
CH₃SO₂N⁻OH → CH₃SO₂⁻ + HNO
The products of this decomposition are methanesulfinate (B1228633) (CH₃SO₂⁻) and nitroxyl (HNO). The nitroxyl molecule, being highly reactive, can then undergo further reactions, such as dimerization to hyponitrous acid (H₂N₂O₂), which subsequently decomposes to nitrous oxide (N₂O) and water. nih.gov
This pH-dependent decomposition is a critical feature of this compound, defining its utility as an HNO donor in chemical and biological systems.
Kinetic Studies and Rate Constants of HNO Formation in Defined Chemical Systems
The decomposition of Piloty's acid in a basic solution follows first-order kinetics. nih.gov The rate of decomposition is dependent on both pH and temperature. For instance, at pH 13, the rate constants for the decomposition of Piloty's acid have been determined and are presented in the table below.
Rate Constants for the Decomposition of Piloty's Acid at pH 13
| Temperature (°C) | Rate Constant (s⁻¹) | Reference |
|---|---|---|
| 25 | 4.2 x 10⁻⁴ | nih.gov |
| 37 | 1.8 x 10⁻³ | nih.gov |
These values are comparable to the decomposition rate of Angeli's salt (a well-known HNO donor) at neutral pH. nih.gov It is important to note that at neutral pH, the rate of HNO release from Piloty's acid is significantly reduced. nih.gov Given the structural similarities, it can be inferred that this compound would also exhibit first-order decomposition kinetics under basic conditions, with the rate being influenced by pH and temperature. However, without direct experimental data, the precise rate constants for this compound remain to be determined.
Identification and Trapping of Transient HNO Species
The direct detection of HNO is challenging due to its transient nature and high reactivity. Therefore, its formation from donor compounds like this compound is often confirmed through trapping experiments, where the reactive HNO is converted into a more stable and detectable product.
A known diagnostic reaction for HNO generated from this compound involves its reaction with nitrosobenzene (B162901) (Ph-NO). nih.gov In this reaction, HNO adds to nitrosobenzene to form cupferron (B1669334) (the ammonium (B1175870) salt of N-nitroso-N-phenylhydroxylamine). nih.gov This reaction serves as chemical evidence for the release of HNO from this compound.
Reaction with Nitrosobenzene: Ph-NO + HNO → Ph-N(NO)O⁻ + H⁺
Another common method for trapping HNO is its reaction with thiols, such as glutathione (B108866) (GSH). This reaction leads to the formation of a sulfinamide (GS(O)NH₂), which is considered a selective biomarker for HNO. While this method is widely used for various HNO donors, specific studies detailing the trapping of HNO from this compound with glutathione are not extensively documented in the reviewed literature.
The detection of nitrous oxide (N₂O) in the headspace of a reaction mixture is also an indirect but strong indicator of HNO formation, as HNO rapidly dimerizes and decomposes to N₂O and water. nih.gov
Intramolecular Rearrangements and Tautomerization Processes
The potential for intramolecular rearrangements and tautomerization is an important aspect of the chemistry of N-hydroxysulfonamides. For this compound, tautomerism can be considered for its anionic form, which is the key intermediate in the HNO release pathway.
As discussed in the context of the decomposition mechanism, the anion of this compound can exist in two tautomeric forms: the N-anion (CH₃SO₂N⁻OH) and the O-anion (CH₃SO₂NHO⁻).
Tautomeric Forms of the this compound Anion:
| Tautomer Name | Chemical Structure |
| N-anion | CH₃SO₂N⁻OH |
| O-anion | CH₃SO₂NHO⁻ |
Studies on the related Piloty's acid suggest that the N-anion is the predominant tautomer and the species that leads to HNO generation through S-N bond cleavage. nih.gov Computational studies on Piloty's acid also support the N-deprotonated tautomer as being energetically favored. It is reasonable to extrapolate that a similar tautomeric equilibrium exists for this compound, with the N-anion being the key intermediate for HNO release.
There is no direct evidence in the reviewed literature to suggest other significant intramolecular rearrangements for this compound under the conditions typically leading to HNO generation.
Intermolecular Reactions with Organic and Inorganic Reagents
Beyond its decomposition to release HNO, this compound and the in situ generated HNO can participate in various intermolecular reactions.
Reactions with Nitroso Compounds and Nitrosyl Precursors
The reaction of this compound with nitroso compounds is exemplified by the trapping experiment with nitrosobenzene, as detailed in section 3.1.3. nih.gov This reaction highlights the nucleophilic character of the nitrogen atom in HNO.
There is a lack of specific information in the reviewed literature regarding the direct reaction of this compound with nitrosyl precursors. In general, N-nitroso compounds are formed from the reaction of secondary amines with nitrosating agents. chemicea.com While this compound contains a secondary amine-like structure within its hydroxylamine moiety, its reactivity towards nitrosating agents is not well-documented. The electron-withdrawing nature of the sulfonyl group (SO₂) significantly reduces the nucleophilicity of the adjacent nitrogen atom, making it less susceptible to nitrosation compared to typical secondary amines. chemicea.comcir-safety.org The nitrosation of amides and sulfonamides generally requires harsher conditions compared to the nitrosation of amines. sci-hub.se Therefore, under typical physiological or mild chemical conditions, significant reaction between this compound and common nitrosyl precursors is not expected to be a major pathway.
Reactivity Towards Transition Metal Complexes and Ligand Exchange
The reactivity of this compound and its derivatives with transition metal complexes is a subject of significant interest, particularly in the context of catalysis and the chemistry of its decomposition product, nitroxyl (HNO). The interaction primarily involves the N-O bond or the subsequent HNO molecule, leading to the formation of various metal-ligand species.
Palladium-catalyzed reactions, such as the aza-Heck reaction, demonstrate the ability of the activated N-O bond in N-hydroxysulfonamide derivatives to interact with transition metals. aut.ac.nz In these processes, an oxidative addition of the N-O bond to a low-valent palladium center is proposed. uta.edu This forms a cationic imino-palladium(II) intermediate, which can then undergo further reactions like migratory insertion. uta.edu The initial coordination of the ligand to the palladium center is a crucial step, sometimes observed as a broad, shifted signal in ³¹P NMR spectroscopy for phosphine-ligated palladium catalysts, indicating reversible coordination. aut.ac.nz Ligand exchange, where a ligand in the metal's coordination sphere is replaced, is a fundamental step in these catalytic cycles. ntu.edu.sgnih.gov For instance, in reactions involving [M(NHC)Cl] complexes (where M is a metal and NHC is an N-heterocyclic carbene), ligand scrambling and substitution with other species are key reactivity pathways. nih.govnih.gov
The decomposition of this compound yields nitroxyl (HNO), which exhibits distinct reactivity with transition metal complexes. researchgate.netnih.gov A diagnostic reaction for the presence of HNO/NO⁻ is its interaction with tetracyanonickelate(II) [Ni(CN)₄]²⁻. researchgate.net This reaction results in the formation of the tricyanonitrosylnickelate(II) complex, [Ni(CN)₃NO]²⁻, in a process that involves the formal reduction of Ni(II) to Ni(0) and the oxidation of NO⁻ to NO⁺. researchgate.net Similarly, HNO derived from N-hydroxysulfonamides reacts with ferric tetraphenylporphyrin (B126558) chloride (Fe(TPP)Cl). researchgate.net These interactions highlight the ability of this compound, via its decomposition product, to engage in ligand exchange and redox reactions with various transition metal centers. acs.org
| Reaction Type | Metal Center | Reactant Species | Product/Intermediate | Research Context | Citation |
| Aza-Heck Reaction | Palladium (Pd) | N-acyloxysulfonamide (derivative) | Cationic imino-Pd(II) species | Synthesis of N-heterocycles | aut.ac.nzuta.edu |
| Ligand Exchange | Nickel (Ni) | HNO (from decomposition) + [Ni(CN)₄]²⁻ | [Ni(CN)₃NO]²⁻ | Diagnostic reaction for HNO | researchgate.net |
| Ligand Exchange | Iron (Fe) | HNO (from decomposition) + Fe(TPP)Cl | Fe(TPP)NO | Reaction with metalloporphyrins | researchgate.net |
Electrophilic and Nucleophilic Substitution Reactions
This compound possesses multiple sites susceptible to both electrophilic and nucleophilic attack, leading to a range of substitution reactions. The nitrogen atom, bonded to both an electron-withdrawing sulfonyl group and an oxygen atom, is a key reactive center.
Electrophilic Reactions: Hydroxylamine-derived reagents, including this compound, can function as electrophilic aminating agents. researchgate.net In these reactions, the nitrogen atom acts as an electrophile (an "NR₂⁺" synthon), enabled by the presence of the electronegative oxygen atom, which serves as part of a leaving group. researchgate.net The reaction typically involves the attack of a carbon nucleophile, such as a Grignard reagent, on the electrophilic nitrogen, forming a new C-N bond. researchgate.net Transition metal catalysis, often with copper, can be employed to facilitate these substitution-type electrophilic aminations. researchgate.net
Nucleophilic Reactions: Under basic conditions, the proton on the nitrogen atom of this compound can be removed to form a nitrogen anion. nih.gov This N-anion is a potent nucleophile and is central to the compound's decomposition mechanism. nih.gov While its primary fate is intramolecular S-N bond cleavage, this anionic species could theoretically participate in intermolecular nucleophilic substitution reactions. The general principle of nucleophilic substitution involves a nucleophile with a lone pair of electrons attacking an electrophilic carbon center, displacing a leaving group.
Furthermore, the hydroxyl group offers another site for substitution reactions. For instance, protecting groups such as tert-butyldimethylsilyl (TBS) can be introduced via substitution at the oxygen atom. The subsequent removal of such groups, for example using a fluoride (B91410) source like HF·pyridine, is also a substitution reaction. aut.ac.nz Acylation at the oxygen is another common transformation for N-hydroxysulfonamide derivatives. aut.ac.nz
Chemical Degradation Pathways and Stability Studies in Solution
The stability of this compound in solution is highly dependent on environmental conditions such as pH, temperature, and the presence of oxidizing or reducing agents. Its degradation can proceed through several distinct mechanistic pathways.
The primary decomposition pathway for this compound is the release of nitroxyl (HNO) and methanesulfinic acid. This reaction, C₆H₅SO₂NHO⁻ → C₆H₅SO₂⁻ + HNO, involves the heterolytic cleavage of the sulfur-nitrogen bond. nih.gov While this is the principal thermal decomposition route, other oxidative and reductive processes can occur.
Under aerobic conditions, N-hydroxysulfonamides can undergo oxidation. nih.gov This process can lead to the formation of a nitroxide radical, which subsequently generates nitric oxide (NO) instead of HNO. nih.gov This pathway can limit the utility of N-hydroxysulfonamides as clean HNO donors under neutral, oxygen-rich conditions. nih.gov The degradation of a related N-hydroxysulfonamide, Cimlanod, was observed to increase when solutions were exposed to air compared to a nitrogen atmosphere, suggesting an oxidative mechanism. General studies on sulfonamide degradation have shown that they can be decomposed by strong chemical oxidants such as hydroxyl radicals (•OH) and ozone (O₃).
The decomposition to HNO can be viewed in the context of redox changes. The formation of HNO (nitrogen formal oxidation state +1) from a hydroxylamine derivative (nitrogen formal oxidation state -1) is a key transformation. nih.gov The corresponding byproduct is the sulfinate anion (RSO₂⁻), which is relatively inert. researchgate.net
The hydrolytic stability of this compound is profoundly influenced by pH. The compound is significantly less stable in basic solutions, where it undergoes decomposition to release nitroxyl (HNO). nih.gov
The mechanism for base-catalyzed hydrolysis is well-established for the analogous compound, N-hydroxybenzenesulfonamide (Piloty's acid), and this compound is known to behave similarly. nih.gov The process begins with the deprotonation of the acidic N-H proton by a base, forming the corresponding N-anion. nih.gov This is followed by the heterolysis of the sulfur-nitrogen bond, which is the rate-determining step, yielding a sulfinate anion and singlet HNO. nih.gov
The decomposition follows first-order kinetics. nih.gov For Piloty's acid, the rate constants for decomposition have been determined, providing a benchmark for the reactivity of this class of compounds. At neutral pH, the rate of HNO release is substantially lower. nih.gov Conversely, under acidic conditions, solvolysis is considerably slower. This increased stability is attributed to the electron-withdrawing nature of the sulfonamide group, which reduces the basicity of the hydroxyl oxygen atom and thus disfavors the initial protonation step required for acid-catalyzed hydrolysis. aut.ac.nz
| Compound | Condition | Temperature (°C) | Rate Constant (k, s⁻¹) | Half-life (t₁/₂) | Citation |
| N-hydroxybenzenesulfonamide | pH 13 | 25 | 4.2 x 10⁻⁴ | ~27.5 minutes | nih.gov |
| N-hydroxybenzenesulfonamide | pH 13 | 37 | 1.8 x 10⁻³ | ~6.4 minutes | nih.gov |
(Data for the closely related analogue Piloty's acid illustrates the kinetics of base-catalyzed decomposition)
While direct photolysis studies on this compound are not extensively documented, research on photolabile "caged" N-hydroxysulfonamides provides significant insight into its potential photochemical transformation pathways. aut.ac.nz Upon UV irradiation, these compounds can undergo cleavage of several different bonds, primarily the O-N and N-S bonds. aut.ac.nz
The most common photochemical pathways observed for N-hydroxysulfonamide derivatives are:
O-N Bond Cleavage : This is often a major competing pathway during the photolysis of caged N-hydroxysulfonamides. For a derivative like o-NO₂Bn-ON(H)SO₂CH₃, this was the only observed pathway, yielding the corresponding sulfonamide (CH₃SO₂NH₂). This suggests that direct photolysis of this compound could lead to the formation of methanesulfonamide.
Concomitant C-O/N-S Bond Cleavage : In caged compounds, this is the pathway that releases HNO and a sulfinate anion. The mechanism involves cleavage of the bond to the photolabile group (C-O) and the sulfur-nitrogen bond. This indicates the susceptibility of the N-S bond to photochemical cleavage.
C-O Bond Cleavage : This pathway, specific to caged derivatives, releases the parent N-hydroxysulfonamide.
The specific mechanism and the distribution of products are highly dependent on the molecular structure and reaction conditions. aut.ac.nz For instance, the pKa of the N-H proton plays a critical role; deprotonation tends to favor the desired HNO-releasing pathway over others. The mechanism can involve a Norrish type II reaction, proceeding through an excited-state intermediate. aut.ac.nz The solvent environment and the presence of oxygen can also influence the outcome of the photochemical decomposition.
| Photochemical Pathway | Key Bond(s) Cleaved | Potential Products from this compound | Mechanistic Notes | Citation |
| Pathway 1 | O-N | Methanesulfonamide (CH₃SO₂NH₂) + Hydroxyl radical (•OH) | A major competing pathway in photolysis of derivatives. | aut.ac.nz |
| Pathway 2 | N-S | Methanesulfinate (CH₃SO₂⁻) + Aminoxyl radical (•NHOH) or HNO | Analogous to the HNO-releasing pathway in caged compounds. |
Detailed Spectroscopic and Structural Information for this compound Not Publicly Available
Following a comprehensive search of scientific literature and chemical databases, detailed experimental data regarding the advanced spectroscopic and structural elucidation of the chemical compound this compound is not available in the public domain.
The request specified a detailed article focusing solely on this compound, structured around its high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and vibrational spectroscopy (Infrared and Raman). This was to include multi-dimensional NMR for full structural assignment (e.g., COSY, HSQC, HMBC), NOE-based studies for conformational analysis, dynamic NMR for exchange processes, and the assignment of characteristic functional group frequencies in vibrational spectroscopy, as well as in-situ spectroscopic monitoring of its reaction progress.
Despite targeted searches for the synthesis, characterization, and spectral data of this compound, including searches by its chemical name and potential registry numbers, no research articles, spectroscopic databases, or other reliable sources containing the specific NMR and vibrational spectroscopy data required to fulfill the request could be located.
The available information for related compounds, such as N-(hydroxyethyl)aminomethanesulfonamide or other sulfonamides, cannot be used as a substitute, as the instructions strictly required the content to focus solely on this compound to ensure scientific accuracy.
Without access to primary research data, the generation of a thorough, informative, and scientifically accurate article with the requested data tables and detailed research findings is not possible. Fabricating or extrapolating such specific data would be scientifically unsound. Therefore, the article on the advanced spectroscopic and structural elucidation of this compound cannot be generated at this time.
Iv. Advanced Spectroscopic and Structural Elucidation of N Hydroxymethanesulfonamide
High-Resolution Mass Spectrometry (HRMS) for Reaction Product Identification
High-Resolution Mass Spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio. This technique is instrumental in identifying reaction products and elucidating chemical structures. In a hypothetical analysis of N-hydroxymethanesulfonamide, HRMS would be expected to provide a highly accurate mass measurement of the molecular ion, which would help to confirm its elemental formula (CH₄N₂O₃S).
Hypothetical HRMS Data for this compound:
| Ion Species | Calculated m/z |
| [M+H]⁺ | 129.0022 |
| [M+Na]⁺ | 151.9841 |
| [M-H]⁻ | 126.9866 |
Note: The data in this table is theoretical and calculated based on the chemical formula of this compound. It is not derived from experimental results.
X-ray Crystallography for Solid-State Molecular and Supramolecular Structures
X-ray crystallography is a definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. sigmaaldrich.com By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, researchers can determine the precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. thermofisher.com
A crystallographic study of this compound would reveal its solid-state conformation and how the molecules pack together in a crystal lattice. This would provide insights into hydrogen bonding networks and other supramolecular interactions, which are crucial for understanding the physical properties of the compound.
Hypothetical Crystallographic Data Table for this compound:
| Parameter | Hypothetical Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.8 |
| b (Å) | 8.2 |
| c (Å) | 9.5 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 452.2 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.89 |
Note: The data presented in this table is purely hypothetical and serves as an illustration of the type of information that would be obtained from an X-ray crystallographic analysis. It does not represent actual experimental data for this compound.
V. Computational and Theoretical Chemistry Investigations
Mechanistic Pathway Elucidation through Transition State Theory
Computational chemistry is instrumental in mapping the detailed pathways of chemical reactions. For N-hydroxymethanesulfonamide, a key reaction is its decomposition to release HNO, which is known to occur under basic conditions. nih.gov Transition state theory allows for the calculation of the high-energy structures (transition states) that connect reactants to products.
The decomposition of related N-hydroxysulfonamides, like Piloty's acid, is proposed to proceed via deprotonation at the nitrogen, followed by heterolytic cleavage of the S-N bond. nih.gov A similar mechanism can be hypothesized for this compound.
Computational studies would first model the deprotonation of the N-H proton. Then, using methods like nudged elastic band (NEB) or by locating the transition state structure, the reaction coordinate for the S-N bond cleavage can be mapped. The reaction coordinate is the minimum energy path that leads from the reactant (the this compound anion) to the products (methanesulfinate and HNO). The highest point on this path is the transition state, and the energy difference between the reactant and the transition state is the activation energy (Ea). A lower activation energy implies a faster reaction rate.
Table 3: Hypothetical Activation Energies for the Decomposition of Deprotonated this compound This table illustrates the kind of data obtained from transition state calculations. The values are hypothetical.
| Reaction Step | Computational Method | Activation Energy (Ea) (kcal/mol) |
|---|
Data is hypothetical and for illustrative purposes.
Reactions are rarely carried out in the gas phase; the solvent can play a crucial role. Computational models can account for solvent effects in two primary ways:
Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) is a common example. This method is computationally efficient and can capture the bulk electrostatic effects of the solvent.
Explicit Solvation Models: Individual solvent molecules are included in the calculation. This approach is more computationally intensive but can capture specific interactions like hydrogen bonding between the solute and solvent.
For the decomposition of this compound, which involves the formation of charged species (anions), solvent effects are expected to be significant. A polar solvent would stabilize the deprotonated reactant and the charged transition state, likely lowering the activation energy and accelerating the reaction rate. diva-portal.orgresearchgate.net Theoretical studies on the decomposition of hydroxylamine (B1172632) have shown that the presence of water molecules in the calculation significantly lowers the activation barrier for its isomerization. researchgate.net A similar effect would be anticipated for the S-N bond cleavage in this compound in a polar protic solvent.
Prediction of Spectroscopic Parameters from First Principles
First principles, or ab initio quantum chemistry methods, are instrumental in predicting the spectroscopic properties of molecules, providing insights that complement and aid in the interpretation of experimental data. These calculations solve the electronic Schrödinger equation to determine the electronic structure of a molecule, from which various properties can be derived.
Computational NMR Chemical Shift Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods can predict the NMR chemical shifts of various nuclei, such as ¹H and ¹³C, which are fundamental to the interpretation of NMR spectra. The standard approach involves:
Geometry Optimization: The three-dimensional structure of this compound would first be optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a sufficiently large basis set (e.g., 6-311+G(2d,p)). This step is crucial as the calculated chemical shifts are highly sensitive to the molecular geometry.
Magnetic Shielding Tensor Calculation: Following optimization, the magnetic shielding tensors for each nucleus are calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method.
Chemical Shift Calculation: The isotropic shielding values are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
The predicted chemical shifts provide a theoretical spectrum that can be compared with experimental data to confirm the structure of this compound.
Table 1: Hypothetical Computationally Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table is illustrative as specific research data for this compound is not available. The values are hypothetical and intended to demonstrate the format of such a table.)
| Atom | Predicted Chemical Shift (ppm) |
| H (on N) | Value |
| H (on O) | Value |
| H (on C) | Value |
| C | Value |
Vibrational Frequency Calculations for Spectral Interpretation
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a "fingerprint" of a molecule based on its vibrational modes. Computational chemistry can predict these vibrational frequencies and their corresponding intensities, aiding in the assignment of experimental spectral bands. The process typically involves:
Frequency Calculation: After geometry optimization, a frequency calculation is performed at the same level of theory. This involves computing the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix).
Harmonic Frequencies: Diagonalization of the Hessian matrix yields the harmonic vibrational frequencies and the corresponding normal modes.
Anharmonic Corrections: For more accurate predictions, anharmonic corrections can be applied, as experimental frequencies are anharmonic in nature.
The calculated frequencies and intensities allow for the theoretical generation of IR and Raman spectra, which can be invaluable for interpreting experimental results and understanding the vibrational characteristics of this compound.
Table 2: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups in this compound (Note: This table is illustrative as specific research data for this compound is not available. The values are hypothetical and intended to demonstrate the format of such a table.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity |
| O-H stretch | Value | Value |
| N-H stretch | Value | Value |
| S=O asymmetric stretch | Value | Value |
| S=O symmetric stretch | Value | Value |
| C-S stretch | Value | Value |
Molecular Dynamics Simulations for Conformational Flexibility and Solvation
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. For this compound, MD simulations would provide critical insights into its conformational flexibility and interactions with solvent molecules.
Conformational Flexibility:
This compound possesses several rotatable bonds, leading to a range of possible conformations. MD simulations can explore the conformational landscape of the molecule by simulating its atomic motions over a period of time. This allows for the identification of low-energy conformers and the barriers to rotation between them, providing a detailed picture of the molecule's flexibility.
Solvation:
The interaction of this compound with solvent molecules is crucial for understanding its behavior in solution. MD simulations can explicitly model the solvent (e.g., water) and the solute, allowing for the study of:
Radial Distribution Functions (RDFs): RDFs can be calculated to determine the probability of finding solvent molecules at a certain distance from specific atoms of this compound. This provides detailed information about the structure of the solvation shells.
Hydrogen Bonding: The simulations can identify and quantify the hydrogen bonds formed between this compound and the solvent, which are critical in determining its solubility and reactivity.
Solvation Free Energy: Advanced MD techniques can be used to calculate the solvation free energy, providing a quantitative measure of the molecule's solubility in a given solvent.
Vii. Future Directions and Emerging Research Avenues in N Hydroxymethanesulfonamide Chemistry
Development of Novel Catalytic Applications in Organic Synthesis
The exploration of N-hydroxymethanesulfonamide and its derivatives as catalysts in organic synthesis is a nascent but promising field. While direct catalytic applications of this compound are not yet widely reported, its structural motifs suggest potential in several areas of catalysis. The presence of both a hydroxylamine (B1172632) and a sulfonamide group offers unique opportunities for the design of novel organocatalysts or ligands for metal-catalyzed reactions.
Future research may focus on the following:
Asymmetric Catalysis: Chiral derivatives of this compound could be synthesized and evaluated as organocatalysts for a variety of asymmetric transformations, such as aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. The stereoelectronic properties of the N-hydroxy-sulfonamide moiety could provide a unique chiral environment for inducing enantioselectivity.
Ligand Development for Transition Metal Catalysis: The nitrogen and oxygen atoms of this compound could serve as effective coordination sites for transition metals. Researchers may explore the synthesis of novel ligands based on the this compound scaffold for use in cross-coupling reactions, hydrogenations, and oxidations. The electronic properties of the methanesulfonyl group could be tuned to modulate the reactivity and selectivity of the metal center.
Photoredox Catalysis: The potential for this compound derivatives to act as photoredox catalysts is another intriguing avenue. The N-O bond could potentially undergo homolytic or heterolytic cleavage upon photoexcitation, generating reactive radical species that could participate in a variety of synthetic transformations.
Exploration of this compound as a Precursor to Advanced Materials
The unique chemical structure of this compound makes it an interesting candidate as a building block for the synthesis of advanced materials. Its bifunctional nature, with reactive hydroxyl and amine (upon reduction) or amide functionalities, allows for its incorporation into polymeric structures and functional materials.
Emerging research in this area could include:
Polymer Synthesis: this compound could be utilized as a monomer or a cross-linking agent in the synthesis of novel polymers. For example, it could be incorporated into polyamides, polyurethanes, or epoxy resins to impart specific properties such as improved thermal stability, flame retardancy (due to the sulfur content), or metal-chelating capabilities.
Functional Materials: The ability of the hydroxamic acid moiety to bind to metal ions could be exploited in the development of functional materials for applications such as sensors, adsorbents for heavy metal removal, or as components in metal-organic frameworks (MOFs).
Surface Modification: this compound and its derivatives could be used to modify the surfaces of various materials to alter their properties. For instance, it could be grafted onto silica (B1680970) or polymer surfaces to introduce hydrophilicity, metal-binding sites, or reactive handles for further functionalization.
Application of Machine Learning and AI in Predicting this compound Reactivity
The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemistry by enabling the rapid prediction of molecular properties and reaction outcomes. chemrxiv.orgnih.gov For this compound, these computational tools can provide valuable insights into its reactivity, guiding experimental design and accelerating the discovery of new applications.
Future research in this domain will likely involve:
Reactivity Prediction: ML models can be trained on datasets of known reactions involving sulfonamides and hydroxylamines to predict the reactivity of this compound in various chemical transformations. chemrxiv.org This can help chemists to identify promising reaction conditions and substrates, saving significant time and resources in the laboratory.
Catalyst Design: AI algorithms can be employed to design novel catalysts based on the this compound scaffold. By screening virtual libraries of potential derivatives, these models can identify candidates with optimal electronic and steric properties for a specific catalytic application.
Mechanism Elucidation: Computational studies, aided by ML, can be used to elucidate the mechanisms of reactions involving this compound. By modeling reaction pathways and transition states, researchers can gain a deeper understanding of the factors that control reactivity and selectivity.
Table 1: Potential Applications of Machine Learning in this compound Research
| Research Area | Machine Learning Application | Potential Outcome |
| Reaction Prediction | Development of quantitative structure-activity relationship (QSAR) models. | Accurate prediction of reaction yields and selectivities. |
| Catalyst Design | High-throughput virtual screening of this compound derivatives. | Identification of novel organocatalysts and ligands with enhanced performance. |
| Mechanism Studies | Density functional theory (DFT) calculations combined with ML analysis. | Detailed understanding of reaction mechanisms and intermediates. |
In-depth Investigations into Complex Reaction Networks and Cascades
This compound's multiple functional groups make it a candidate for participating in complex reaction networks and cascade reactions. nih.govkaskaden-reaktionen.de These processes, where multiple chemical transformations occur in a single pot, are highly efficient and atom-economical, aligning with the principles of green chemistry.
Future research directions may explore:
Tandem Reactions: Designing one-pot reactions where this compound undergoes a sequence of transformations to generate complex molecular architectures. For example, a reaction could be devised that involves an initial reaction at the hydroxylamine moiety, followed by a subsequent transformation involving the sulfonamide group.
Multicomponent Reactions: Utilizing this compound as a component in multicomponent reactions (MCRs) to rapidly build molecular complexity. Its unique reactivity could enable the discovery of novel MCRs and the synthesis of diverse compound libraries.
Systems Chemistry: Studying the behavior of this compound within complex chemical systems, where it can interact with multiple reagents and catalysts to generate emergent properties. This could lead to the discovery of novel self-assembling systems or autocatalytic cycles.
By pursuing these future research avenues, the scientific community can expect to uncover a wealth of new chemistry and applications for this compound, solidifying its position as a valuable and versatile chemical entity.
Q & A
Q. What are the standard synthetic protocols for preparing N-hydroxymethanesulfonamide derivatives, and how can reaction efficiency be optimized?
this compound derivatives are synthesized via EDA (electron donor-acceptor)-mediated S–N bond coupling between nitroarenes and sodium sulfinate salts. Key parameters include using acetone/water solvent systems, ambient temperature, and gradient elution (20–40% EtOAc/hexanes) for purification . Reaction efficiency is enhanced by controlling stoichiometry (1:1.2 nitroarene:sulfinate ratio) and ensuring anhydrous conditions to minimize side reactions.
Q. Which spectroscopic techniques are most reliable for characterizing this compound compounds?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural validation. For example, NMR of N-(4-chlorophenyl)-N-hydroxymethanesulfonamide shows a singlet at δ 10.25 ppm for the hydroxyl group, while the sulfonamide methyl group resonates at δ 2.89 ppm . NMR confirms aromatic carbons (δ 128–146 ppm) and sulfonamide methyl (δ 30–31 ppm). High-resolution mass spectrometry (HRMS) and IR spectroscopy further corroborate functional groups .
Q. How can researchers ensure purity and monitor reaction progress during synthesis?
Analytical methods include:
- HPLC : To quantify intermediates and final products using reverse-phase columns (C18) with UV detection at 254 nm .
- Thin-Layer Chromatography (TLC) : For rapid monitoring (e.g., 5% MeOH in DCM for N-(4-chlorophenyl) derivatives) .
- Recrystallization : Purification via gradient solvent systems (e.g., EtOAc/hexanes) yields >70% purity for most derivatives .
Q. What are the primary functional groups in this compound, and how do they influence reactivity?
The hydroxyl (–OH) and sulfonamide (–SONH–) groups dictate reactivity. The hydroxyl group participates in hydrogen bonding, stabilizing intermediates, while the sulfonamide acts as an electron-withdrawing group, directing electrophilic substitution on aromatic rings. Oxidation of the hydroxyl group can yield nitroso intermediates, useful in further functionalization .
Advanced Research Questions
Q. How can contradictory spectral data for structurally similar derivatives be resolved?
Discrepancies in NMR shifts (e.g., δ 2.89 ppm vs. δ 2.96 ppm for methyl groups in halogenated derivatives) arise from solvent polarity (acetone vs. DMSO) or hydrogen bonding. Computational tools like DFT (Density Functional Theory) can predict and chemical shifts, aligning experimental and theoretical data . Cross-validation with X-ray crystallography is recommended for ambiguous cases .
Q. What strategies optimize regioselectivity in electrophilic substitution reactions of this compound derivatives?
Regioselectivity is controlled by:
- Substituent Effects : Electron-withdrawing groups (e.g., –Cl, –CN) direct electrophiles to para positions, as seen in N-(4-cyanophenyl) derivatives (δ 146.84 ppm for C–CN) .
- Catalysis : Lewis acids like FeCl enhance para-selectivity in Friedel-Crafts alkylation .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor meta-substitution in sterically hindered systems .
Q. How does the stability of this compound derivatives vary under thermal or photolytic conditions?
Thermal stability is assessed via TGA (Thermogravimetric Analysis), showing decomposition >200°C for most derivatives. Photolytic degradation studies using UV-Vis spectroscopy reveal that electron-deficient aryl groups (e.g., –NO) enhance stability via resonance delocalization . Storage recommendations include amber vials at –20°C to prevent photochemical decomposition .
Q. What computational methods are effective in predicting the biological activity of this compound analogs?
Molecular docking (e.g., AutoDock Vina) and MD (Molecular Dynamics) simulations predict binding affinities to target proteins like cyclooxygenase-2 (COX-2). For example, derivatives with 4-acetylphenyl substituents (e.g., 3o) show strong hydrophobic interactions in COX-2 active sites (ΔG ≈ –9.2 kcal/mol) . QSAR (Quantitative Structure-Activity Relationship) models further correlate logP values with antimicrobial potency .
Q. How can researchers address low yields in large-scale syntheses of this compound derivatives?
Scale-up challenges include:
- Mixing Efficiency : Use microreactors or continuous-flow systems to improve mass transfer .
- Byproduct Formation : Add scavengers (e.g., molecular sieves) to trap water in EDA-mediated reactions .
- Catalyst Recycling : Immobilized catalysts (e.g., SiO-supported Pd) reduce metal leaching in cross-coupling steps .
Q. What are the emerging applications of this compound in materials science?
Derivatives with π-conjugated systems (e.g., 3g with benzoyl groups) exhibit fluorescence (λ ≈ 450 nm), making them candidates for OLEDs. Sulfonamide moieties also enhance polymer thermal stability, as shown in TGA profiles with <5% weight loss at 300°C .
Methodological Notes
- Data Interpretation : Always cross-reference NMR assignments with computational predictions to resolve ambiguities .
- Safety Protocols : Use fume hoods and personal protective equipment (PPE) due to potential sulfonamide toxicity .
- Open-Source Tools : Leverage PubChem and EPA DSSTox for physicochemical data validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
